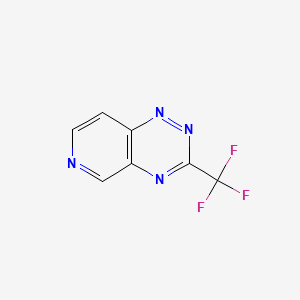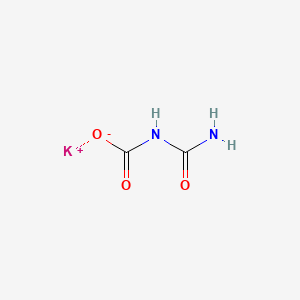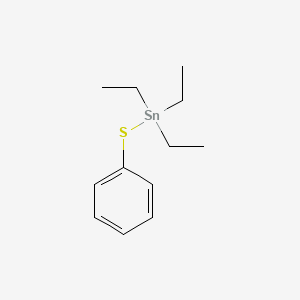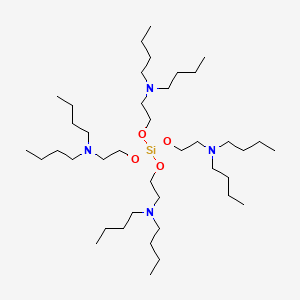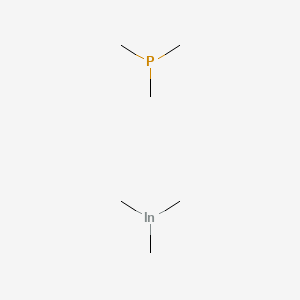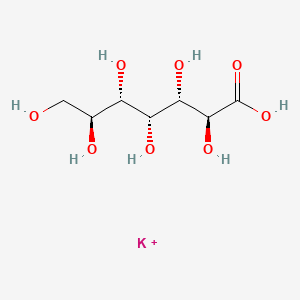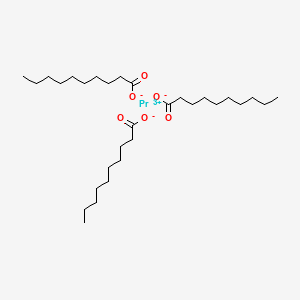
Praseodymium(3+) decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Praseodymium(3+) decanoate can be synthesized through a reaction between praseodymium salts and decanoic acid. One common method involves dissolving praseodymium nitrate (Pr(NO3)3) in a suitable solvent, such as ethanol, and then adding decanoic acid to the solution. The reaction mixture is heated under reflux conditions to facilitate the formation of this compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
Praseodymium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states or elemental praseodymium.
Substitution: Decanoate ions can be replaced by other anions in ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions may involve reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Higher oxidation state praseodymium compounds, such as praseodymium(IV) oxide (PrO2).
Reduction: Elemental praseodymium or lower oxidation state compounds.
Substitution: New praseodymium complexes with different anions.
科学的研究の応用
Praseodymium(3+) decanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as magnetic and luminescent materials, due to its unique properties.
作用機序
The mechanism of action of praseodymium(3+) decanoate involves the interaction of praseodymium ions with target molecules or substrates. Praseodymium ions can coordinate with various ligands, forming stable complexes that facilitate catalytic reactions. The decanoate ions may also play a role in stabilizing these complexes and enhancing their solubility in organic solvents. The specific molecular targets and pathways depend on the application and reaction conditions.
類似化合物との比較
Similar Compounds
Praseodymium(3+) acetate (Pr(CH3COO)3): Similar coordination chemistry but with acetate ions instead of decanoate.
Praseodymium(3+) chloride (PrCl3): Common praseodymium salt with chloride ions.
Praseodymium(3+) nitrate (Pr(NO3)3): Another praseodymium salt with nitrate ions.
Uniqueness
Praseodymium(3+) decanoate is unique due to the presence of decanoate ions, which impart specific solubility and stability characteristics. The long carbon chain of decanoate provides hydrophobic properties, making the compound suitable for applications in non-polar solvents and organic media. This distinguishes it from other praseodymium compounds with shorter or more polar anions.
特性
CAS番号 |
94232-51-6 |
|---|---|
分子式 |
C30H57O6Pr |
分子量 |
654.7 g/mol |
IUPAC名 |
decanoate;praseodymium(3+) |
InChI |
InChI=1S/3C10H20O2.Pr/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChIキー |
QIIMTTHVHXCFFO-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)



